![molecular formula C11H10N2OS B1284683 2-Amino-4-phenylthiophene-3-carboxamide CAS No. 150302-19-5](/img/structure/B1284683.png)
2-Amino-4-phenylthiophene-3-carboxamide
Overview
Description
“2-Amino-4-phenylthiophene-3-carboxamide” is a chemical compound with the CAS Number: 150302-19-5 . It has a molecular weight of 218.28 and its molecular formula is C11H10N2OS .
Molecular Structure Analysis
The InChI code for “2-Amino-4-phenylthiophene-3-carboxamide” is 1S/C11H10N2OS/c12-10(14)9-8(6-15-11(9)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is stored in refrigerated conditions . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, such as 2-Amino-4-phenylthiophene-3-carboxamide, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Properties
These compounds have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic Properties
Thiophene derivatives have also been reported to have anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.
Anti-Microbial Properties
2-Amino-4-phenylthiophene-3-carboxamide and its derivatives have shown significant anti-microbial properties . They have been found to inhibit the growth of various microorganisms, making them potentially useful in the development of new anti-microbial drugs .
Anti-Cancer Properties
Thiophene derivatives have been found to exhibit anti-cancer properties . They inhibit the growth of cancer cells, suggesting potential applications in cancer treatment.
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have a significant role in the fabrication of organic field-effect transistors (OFETs) . This suggests potential applications in the electronics industry.
Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates potential applications in display technology.
Safety and Hazards
properties
IUPAC Name |
2-amino-4-phenylthiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-10(14)9-8(6-15-11(9)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFVTAJLRZWIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenylthiophene-3-carboxamide | |
CAS RN |
150302-19-5 | |
Record name | 2-amino-4-phenylthiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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